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Compound of Interest

Compound Name:
(R)-2-(4-Chlorophenyl)-3-

methylbutanoic acid

Cat. No.: B3148094 Get Quote

An In-Depth Technical Guide to (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid: Structure,

Properties, and Analysis

Executive Summary
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral carboxylic acid of significant

interest in the fields of agrochemicals and pharmaceutical development. As a key chiral

building block and a principal metabolite of the pyrethroid insecticide esfenvalerate,

understanding its molecular structure, physicochemical properties, and analytical

characterization is paramount for researchers and developers. This guide provides a

comprehensive technical overview, delving into its structural attributes, synthetic strategies, and

the critical analytical methodologies required for its stereospecific characterization. Authored

from the perspective of a Senior Application Scientist, this document emphasizes the causal

reasoning behind experimental choices and provides robust, self-validating protocols for

practical application in a research and development setting.

Introduction: A Molecule of Stereochemical
Significance
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid belongs to the class of substituted

phenylacetic acid derivatives, a scaffold of immense value in the development of biologically

active compounds.[1] Its structure is defined by a butanoic acid backbone featuring a 4-
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chlorophenyl group at the C2 position and an isopropyl moiety. The C2 carbon is a

stereocenter, giving rise to two enantiomers, (R) and (S). This chirality is not a trivial structural

feature; it is fundamental to the molecule's biological interactions and its utility as a synthetic

precursor.

The primary relevance of this compound stems from its role as the "free acid" metabolite of the

insecticide fenvalerate and its single-isomer evolution, esfenvalerate.[2][3] In esfenvalerate, the

corresponding (S)-alpha-cyano-3-phenoxybenzyl ester of (S)-2-(4-chlorophenyl)-3-

methylbutanoic acid is the insecticidally active component. Consequently, the (R)-enantiomer of

the acid is a crucial reference standard in metabolic studies, environmental fate analysis, and

impurity profiling. Its use as a versatile small molecule scaffold further extends its applicability

in medicinal chemistry and drug discovery programs.[4]

Molecular Structure and Physicochemical
Properties
A precise understanding of the molecule's fundamental properties is the foundation of all

subsequent research and development activities.

Molecular Structure
The structural arrangement dictates the molecule's chemical reactivity and physical properties.

The Cahn-Ingold-Prelog priority rules assign the (R) configuration to the stereocenter at the C2

position.

Caption: 2D structure of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid.

Physicochemical Data Summary
The following table consolidates the key identifiers and physical properties of the molecule.

Note that some physical data, such as melting point, are more commonly reported for the

racemic mixture.
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Property Value Source(s)

IUPAC Name
(2R)-2-(4-chlorophenyl)-3-

methylbutanoic acid
[2]

Molecular Formula C₁₁H₁₃ClO₂ [2][4][5][6][7]

Molecular Weight 212.67 g/mol [2][4][5][6][8]

CAS Number 63640-09-5 [4]

Racemic CAS 2012-74-0 [2][5][7][8][9]

Appearance
White to off-white crystalline

powder
[5]

Melting Point 87-91 °C (for racemic mixture) [5]

SMILES
CC(C)--INVALID-LINK--

C(=O)O
[2]

InChI

InChI=1S/C11H13ClO2/c1-

7(2)10(11(13)14)8-3-5-9(12)6-

4-8/h3-7,10H,1-2H3,

(H,13,14)/t10-/m1/s1

[2]

Synthesis and Chiral Purity
The generation of enantiomerically pure (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a

critical step for its use as a reference standard or synthetic intermediate. While various

methods exist for the racemic compound, achieving enantiopurity requires a deliberate

stereoselective strategy.[1]

Rationale for Stereoselective Control
In pharmacology and toxicology, enantiomers of a chiral compound often exhibit different

physiological activities. One enantiomer (the eutomer) may be responsible for the desired

therapeutic or pesticidal effect, while the other (the distomer) may be inactive, less active, or

even contribute to undesirable side effects. Therefore, synthesizing and testing a single, pure

enantiomer is a regulatory and scientific necessity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.lgcstandards.com/ES/en/2-4-Chlorophenyl-3-methylbutanoic-Acid/p/TRC-C375428?queryID=b06f453f82961fc529afd3227cbb2c5b
https://www.lgcstandards.com/ES/en/2-4-Chlorophenyl-3-methylbutanoic-Acid/p/TRC-C375428?queryID=b06f453f82961fc529afd3227cbb2c5b
https://cymitquimica.com/products/3D-NCA64009/r-2-4-chlorophenyl-3-methylbutanoic-acid/
https://m.chemicalbook.com/ProductChemicalPropertiesCB4205627_EN.htm
https://www.aromalake.com/S-2-(4-chlorophenyl)-3-methylbutanoic-acid-p6174.html
https://app.pollinatorhub.eu/vocabulary/classes/4425
https://www.lgcstandards.com/ES/en/2-4-Chlorophenyl-3-methylbutanoic-Acid/p/TRC-C375428?queryID=b06f453f82961fc529afd3227cbb2c5b
https://cymitquimica.com/products/3D-NCA64009/r-2-4-chlorophenyl-3-methylbutanoic-acid/
https://m.chemicalbook.com/ProductChemicalPropertiesCB4205627_EN.htm
https://www.aromalake.com/S-2-(4-chlorophenyl)-3-methylbutanoic-acid-p6174.html
https://www.lgcstandards.com/US/en/p/TRC-C375428
https://cymitquimica.com/products/3D-NCA64009/r-2-4-chlorophenyl-3-methylbutanoic-acid/
https://www.lgcstandards.com/ES/en/2-4-Chlorophenyl-3-methylbutanoic-Acid/p/TRC-C375428?queryID=b06f453f82961fc529afd3227cbb2c5b
https://m.chemicalbook.com/ProductChemicalPropertiesCB4205627_EN.htm
https://app.pollinatorhub.eu/vocabulary/classes/4425
https://www.lgcstandards.com/US/en/p/TRC-C375428
https://www.bldpharm.com/products/2012-74-0.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB4205627_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4205627_EN.htm
https://www.lgcstandards.com/ES/en/2-4-Chlorophenyl-3-methylbutanoic-Acid/p/TRC-C375428?queryID=b06f453f82961fc529afd3227cbb2c5b
https://www.lgcstandards.com/ES/en/2-4-Chlorophenyl-3-methylbutanoic-Acid/p/TRC-C375428?queryID=b06f453f82961fc529afd3227cbb2c5b
https://www.benchchem.com/product/b3148094?utm_src=pdf-body
https://patents.google.com/patent/US5072037A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3148094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Representative Synthesis of Racemic Precursor
The most direct laboratory-scale synthesis of the racemic acid involves the alkylation of a 4-

chlorophenylacetic acid precursor. This method is robust and relies on well-understood

carbanion chemistry.
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4-Chlorophenylacetic acid

1. Strong Base (e.g., KOH)
2. Isopropyl Halide (e.g., 2-Chloropropane)

Alkylation

Racemic 2-(4-Chlorophenyl)-3-methylbutanoic acid

Aqueous Workup &
Purification (Crystallization/Chromatography)
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Method Development

Method Validation

1. CSP Screening
(e.g., Amylose, Cellulose based)

2. Mobile Phase Screening
(Normal vs. Reversed Phase)

3. Optimization
(Solvent ratio, Flow rate, Temp.)

4. Specificity
(Peak identification)

Final Method

5. Linearity & Range

6. Accuracy & Precision

7. LOD & LOQ

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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